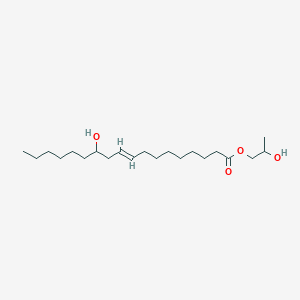

2-Hydroxypropyl ricinoleate

Description

Properties

CAS No. |

142-56-3 |

|---|---|

Molecular Formula |

C21H40O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2-hydroxypropyl (E)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10+ |

InChI Key |

JZSMZIOJUHECHW-JLHYYAGUSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)OCC(C)O)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |

Other CAS No. |

142-56-3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for 2 Hydroxypropyl Ricinoleate

Esterification Pathways for 2-Hydroxypropyl Ricinoleate (B1264116) Synthesis

Direct Esterification of Ricinoleic Acid with Propylene (B89431) Glycol

Direct esterification represents a straightforward approach to producing 2-Hydroxypropyl ricinoleate. This method involves the reaction of the carboxylic acid group of ricinoleic acid with one of the hydroxyl groups of propylene glycol, forming an ester linkage and releasing a molecule of water.

The direct esterification of ricinoleic acid with propylene glycol is typically a reversible reaction and requires a catalyst to achieve reasonable reaction rates and high conversion. A variety of catalytic systems, both homogeneous and heterogeneous, can be employed.

Homogeneous Catalysts: Conventional acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective for this reaction. However, their use can lead to challenges in separation from the product mixture and potential corrosion issues.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly being investigated. Sulfated zirconia has been shown to be an effective catalyst for the esterification of ricinoleic acid with various alcohols. For instance, in the esterification of ricinoleic acid with butanol, sulfated zirconia catalysts have demonstrated high activity. Another promising class of heterogeneous catalysts are Brønsted acidic ionic liquids, which have been successfully used for the intermolecular esterification of ricinoleic acid to form oligomers. These catalysts offer advantages such as ease of separation and potential for reuse.

Enzymatic catalysis, utilizing lipases, presents a green and highly selective alternative. Lipases can catalyze the esterification under milder reaction conditions, reducing energy consumption and the formation of unwanted by-products. For the enzymatic synthesis of methyl ricinoleate from ricinoleic acid, optimal conditions have been identified as a reaction temperature of 48.2°C, an enzyme load of 5.8%, a methanol (B129727) to ricinoleic acid molar ratio of 5.56:1, and a reaction time of 2.36 hours, achieving a high degree of esterification. While this data is for methanol, it provides a valuable starting point for optimizing the reaction with propylene glycol.

The reaction conditions for direct esterification play a crucial role in determining the yield and purity of this compound. Key parameters that are typically optimized include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable by-products. For the esterification of ricinoleic acid, temperatures in the range of 65°C to 118°C have been explored with different alcohols.

Molar Ratio of Reactants: An excess of one reactant, typically the alcohol (propylene glycol), is often used to shift the reaction equilibrium towards the product side and maximize the conversion of the fatty acid.

Catalyst Concentration: The amount of catalyst influences the reaction rate. An optimal concentration needs to be determined to ensure a high conversion rate without excessive cost or downstream purification challenges.

Removal of Water: As water is a by-product of the esterification reaction, its continuous removal is essential to drive the reaction to completion. This can be achieved through methods such as azeotropic distillation or by carrying out the reaction under vacuum.

| Catalyst Type | Catalyst Example | Typical Reaction Temperature (°C) | Key Advantages |

| Homogeneous Acid | p-Toluenesulfonic acid | 80 - 120 | High reaction rates |

| Heterogeneous Acid | Sulfated Zirconia | 100 - 150 | Ease of separation and reuse |

| Brønsted Acidic Ionic Liquid | [HSO3-BDBU]H2PO4 | 100 - 190 | High activity and selectivity, reusable |

| Biocatalyst (Lipase) | Immobilized Lipase (B570770) | 40 - 60 | High selectivity, mild conditions, green process |

To maximize the yield of this compound, several process optimization strategies can be implemented. Response Surface Methodology (RSM) is a powerful statistical tool that can be used to study the effects of multiple process variables and their interactions on the reaction yield.

Key strategies for yield enhancement include:

Optimization of Reaction Parameters: Systematically varying the temperature, molar ratio of reactants, catalyst concentration, and reaction time to identify the optimal conditions for maximizing the yield.

Efficient Water Removal: Implementing effective water removal techniques, such as the use of a Dean-Stark apparatus or performing the reaction under reduced pressure, is critical to shift the equilibrium towards the formation of the ester.

Catalyst Selection and Development: Screening different catalysts to identify the one with the highest activity and selectivity for the desired monoester. Further development of the catalyst, such as optimizing its preparation method or support material, can also lead to improved performance.

Process Intensification: Exploring techniques like reactive distillation, where the reaction and separation of by-products occur simultaneously in a single unit, can significantly improve process efficiency and yield.

Despite its directness, the esterification of ricinoleic acid with propylene glycol is not without its challenges. One of the primary challenges is controlling the selectivity of the reaction. Propylene glycol has two hydroxyl groups, a primary and a secondary one, which can both react with ricinoleic acid. This can lead to the formation of a mixture of monoesters (1-hydroxypropyl ricinoleate and this compound) and a diester (1,2-propylene glycol diricinoleate).

Another significant challenge is the potential for self-esterification of ricinoleic acid, which possesses both a carboxylic acid group and a hydroxyl group. This intermolecular esterification leads to the formation of estolides, which are oligomers of ricinoleic acid. The formation of estolides can be minimized by controlling the reaction conditions, such as temperature and catalyst selection.

The presence of these by-products complicates the purification of this compound, often requiring downstream separation processes such as distillation or chromatography to achieve high purity.

| Challenge | Description | Potential Mitigation Strategies |

| Selectivity Control | Formation of a mixture of monoesters and diesters due to the two hydroxyl groups on propylene glycol. | - Use of regioselective catalysts (e.g., specific lipases).- Optimization of reaction conditions (e.g., molar ratio of reactants). |

| Estolide Formation | Self-esterification of ricinoleic acid leading to the formation of oligomers. | - Careful selection of catalyst.- Control of reaction temperature and time. |

| Product Purification | Separation of the desired this compound from unreacted starting materials and by-products. | - Fractional distillation.- Column chromatography. |

| Catalyst Separation | Removal of homogeneous catalysts from the reaction mixture. | - Use of heterogeneous or enzymatic catalysts. |

Transesterification of Ricinoleic Acid Derivatives

Transesterification offers an alternative route to this compound, starting from a pre-existing ester of ricinoleic acid, most commonly methyl ricinoleate. This process involves the exchange of the alcohol moiety of the ester with propylene glycol.

The transesterification of methyl ricinoleate with propylene glycol is an equilibrium reaction that is typically catalyzed by an acid, base, or enzyme. The reaction produces this compound and methanol as a by-product.

Catalytic Systems:

Homogeneous Catalysts: Basic catalysts such as sodium methoxide (B1231860) or potassium hydroxide (B78521) are commonly used for transesterification and can provide high conversion rates. Acid catalysts can also be employed.

Heterogeneous Catalysts: The use of solid acid or base catalysts is advantageous for easier separation and catalyst recycling.

Enzymatic Catalysts: Lipases are effective biocatalysts for the transesterification of ricinoleic acid esters. Enzymatic transesterification can be performed under mild conditions and offers high selectivity. Patents have described methods for the enzymatic transesterification of vegetable oils containing ricinoleic acid to produce ricinoleic acid esters.

The reaction conditions for the transesterification of methyl ricinoleate with propylene glycol are similar in principle to direct esterification and require optimization of temperature, molar ratio, and catalyst concentration. The removal of the methanol by-product is also crucial to drive the reaction towards the desired product.

The synthesis of the starting material, methyl ricinoleate, is typically achieved through the transesterification of castor oil with methanol. This process can be optimized to achieve high yields of methyl ricinoleate.

Transesterification of Methyl Ricinoleate with Propylene Glycol

Catalytic Systems and Reaction Mechanisms

The synthesis of this compound is primarily achieved through the esterification of ricinoleic acid with propylene glycol or the transesterification of castor oil (a triglyceride rich in ricinoleic acid). The choice of catalyst is crucial and dictates the reaction mechanism.

Chemical Catalysis: Base catalysts are commonly employed for the transesterification route. The reaction mechanism is analogous to that of biodiesel production. It typically proceeds in the following steps:

Alkoxide Formation: The base catalyst, such as potassium hydroxide or sodium hydroxide, reacts with propylene glycol to form a propylene glycoxide anion. This anion is a potent nucleophile.

Nucleophilic Attack: The glycoxide anion attacks the carbonyl carbon of the triglyceride in castor oil. This forms a tetrahedral intermediate.

Intermediate Breakdown: The intermediate collapses, yielding a diglyceride anion and the this compound ester.

Regeneration and Repetition: The diglyceride anion is protonated by the alcohol, regenerating the alkoxide catalyst, which can then react with another triglyceride molecule. The process continues until the triglyceride is fully converted.

Enzymatic Catalysis: Enzymatic synthesis, particularly using lipases, offers a highly selective and environmentally benign alternative. Immobilized lipases, such as Candida antarctica lipase B (often known as Novozym 435), are frequently used. google.comresearchgate.net The mechanism involves:

Enzyme Activation: The lipase's active site, typically a serine residue, attacks the carbonyl carbon of the ricinoleic acid or its ester in the triglyceride.

Acyl-Enzyme Complex Formation: This results in the formation of a covalent acyl-enzyme intermediate, releasing glycerol (B35011) (in transesterification) or water (in esterification).

Nucleophilic Attack by Alcohol: Propylene glycol then enters the active site and its primary hydroxyl group performs a nucleophilic attack on the acyl-enzyme complex.

Product Release: The tetrahedral intermediate collapses, releasing the this compound ester and regenerating the free enzyme for the next catalytic cycle.

Enzymatic routes are favored for their high specificity, which minimizes the formation of by-products, and for operating under milder temperature and pressure conditions. nih.gov

Process Parameters and Conversion Efficiency

The efficiency and yield of this compound synthesis are highly dependent on the optimization of several key process parameters. These parameters vary significantly between chemical and enzymatic catalytic systems.

For chemical synthesis, particularly base-catalyzed transesterification, high temperatures and specific reactant ratios are critical. In studies of analogous reactions like the synthesis of ethyl esters from castor oil, a high alcohol-to-oil molar ratio is used to drive the equilibrium towards the product side. scielo.org.coscielo.org.cojaveriana.edu.co

Enzymatic synthesis requires careful optimization of a different set of parameters to maximize enzyme activity and stability. Factors include temperature, catalyst concentration, and the molar ratio of reactants. nih.gov The use of solvent-free systems is often preferred to increase reactant concentration and simplify product purification. nih.gov Research on lipase-catalyzed synthesis of similar esters has shown that optimal conditions can lead to very high conversion rates. For instance, the lipase-catalyzed hydrolysis of castor oil to produce ricinoleic acid achieved a conversion rate of 96.2%. nih.gov

The following table summarizes typical process parameters found in the literature for analogous transesterification reactions of castor oil.

| Catalytic System | Reactant Ratio (Alcohol:Oil) | Catalyst Conc. | Temperature (°C) | Time | Yield / Conversion | Reference Product |

|---|---|---|---|---|---|---|

| Potassium Hydroxide (Microwave) | 10:1 | 1.5% w/w | 60 | 10 min | 80.1% Yield | Ethyl Esters (Biodiesel) |

| Sodium Carbonate (Microwave) | 18:1 | 7.5% w/w | 65 | 120 min | 90% Yield | Methyl Esters (Biodiesel) |

| Immobilized Lipase (Novozym 435) | 1.5:1 (Acid:Alcohol) | 15% w/w | 60 | 19 h | 89.4% Yield | Aromatic Alkanolamide |

Advanced Synthesis Techniques

To overcome the limitations of conventional heating methods, such as long reaction times and high energy consumption, advanced synthesis techniques are being explored.

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including transesterification. rsc.org Microwave irradiation provides rapid and uniform heating throughout the reaction mixture by directly interacting with polar molecules. semanticscholar.org This is in contrast to conventional heating, which relies on slower conduction and convection.

In the context of synthesizing esters from castor oil, microwave assistance has been shown to dramatically reduce reaction times from hours to minutes. scielo.org.coscielo.org.cojaveriana.edu.co Studies on the microwave-assisted transesterification of castor oil with ethanol (B145695) using potassium hydroxide as a catalyst achieved a maximum yield of 80.1% in just 10 minutes. scielo.org.coscielo.org.cojaveriana.edu.co The efficiency of microwave heating allows reactions to be carried out at lower temperatures than conventional methods while still achieving high yields, which can prevent the degradation of thermally sensitive compounds. semanticscholar.org This technique represents a significant process intensification, making the production of this compound potentially faster and more energy-efficient. arxiv.org

Green Chemistry Principles in this compound Production

The synthesis of this compound aligns with several key principles of green chemistry, positioning it as a sustainable chemical product.

Use of Renewable Feedstocks: The primary raw material, ricinoleic acid, is derived from castor oil, a non-edible, renewable vegetable oil. nih.gov This reduces reliance on finite petrochemical resources.

Catalysis: The shift from traditional chemical catalysts to enzymatic catalysts like lipases embodies the green chemistry principle of using catalytic reagents over stoichiometric ones. google.com Enzymes are biodegradable, operate under mild conditions (lower temperature and pressure), and exhibit high selectivity, which minimizes waste and by-product formation. nih.gov

Energy Efficiency: Advanced methods like microwave-assisted synthesis significantly reduce energy consumption by shortening reaction times and often lowering the required reaction temperature. arxiv.org

Atom Economy: Esterification and transesterification reactions are inherently atom-economical. The main by-product in the transesterification of castor oil is glycerol, which has numerous industrial applications, thus minimizing waste.

Safer Solvents and Auxiliaries: Research into enzymatic synthesis often focuses on developing solvent-free systems. nih.gov This eliminates the need for potentially hazardous organic solvents, reducing environmental impact and simplifying product purification processes.

By leveraging renewable feedstocks and adopting advanced enzymatic and microwave-assisted processes, the production of this compound can be achieved through an efficient, and environmentally responsible framework. rsc.org

Analytical and Spectroscopic Characterization of 2 Hydroxypropyl Ricinoleate

Chromatographic Separation and Analysis

Chromatography is fundamental in separating 2-Hydroxypropyl ricinoleate (B1264116) from reaction precursors, byproducts, and other impurities, as well as for determining its molecular weight distribution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of 2-Hydroxypropyl ricinoleate. The process involves vaporizing the sample and separating its components in a gaseous state based on their differential interactions with a stationary phase within a capillary column. nih.govuib.no

Methodology and Findings: For analysis, the hydroxyl groups of this compound are often derivatized, for example, through silylation, to increase volatility and thermal stability, which is crucial for GC analysis. theses.cz The sample is then injected into the GC, where components are separated based on their boiling points and polarity. The chromatogram would ideally show a major peak corresponding to the derivatized this compound.

Potential impurities that could be identified include:

Unreacted ricinoleic acid.

Residual propylene (B89431) glycol.

Byproducts from side reactions.

Following separation by GC, the molecules enter the mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. This allows for the unequivocal identification of the main compound and any impurities present. nih.gov The integration of the peak areas in the chromatogram provides a quantitative measure of the purity of the this compound sample. nuft.edu.ua

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of oligomers and polymers. shimadzu.commtoz-biolabs.com While this compound is a relatively small molecule, GPC is essential for characterizing its potential oligomerization or if it is used as a monomer in polymerization reactions.

Methodology and Findings: In GPC, a solution of the sample is passed through a column packed with porous gel beads. mtoz-biolabs.com Molecules are separated based on their hydrodynamic volume; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. aimplas.net

A calibration curve is first generated using standards of known molecular weight, such as polystyrene. mtoz-biolabs.com By comparing the elution time of the this compound sample to this curve, its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined. For a pure, monomeric sample of this compound, a single, sharp peak would be expected, corresponding to its molecular weight of 372.54 g/mol . A broad peak or the presence of multiple peaks would indicate a distribution of molecular weights, suggesting the presence of oligomers or other species. shimadzu.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are employed to probe the molecular structure of this compound, identifying its functional groups and confirming the connectivity of its atoms.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. innovatechlabs.comupi.edu When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

Research Findings: The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. By analyzing the spectra of related compounds like ricinoleic acid esters and hydroxypropylated molecules, the key peaks can be assigned. researchgate.netresearchgate.netresearchgate.net

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3400 | O-H Stretching | Hydroxyl (-OH) | Broad, Strong |

| 2927 - 2856 | C-H Stretching | Alkyl (-CH₂, -CH₃) | Strong |

| ~1735 | C=O Stretching | Ester (-COO-) | Strong, Sharp |

| ~1170 | C-O Stretching | Ester, Ether | Medium |

The presence of a broad hydroxyl band around 3400 cm⁻¹, a strong ester carbonyl peak near 1735 cm⁻¹, and characteristic C-H and C-O stretching vibrations would collectively confirm the successful synthesis and identity of the this compound structure. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural elucidation of organic molecules. ethernet.edu.et ¹H NMR provides information about the chemical environment of each proton in the molecule, allowing for the mapping of its carbon-hydrogen framework.

Research Findings: The ¹H NMR spectrum of this compound would show distinct signals for the protons of the ricinoleate backbone and the attached 2-hydroxypropyl group. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern reveals the number of neighboring protons. Based on data from methyl ricinoleate and similar structures, a detailed assignment of the proton signals can be predicted. aocs.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity |

|---|---|---|

| ~5.4-5.6 | -CH=CH- (Olefinic) | Multiplet |

| ~4.1 | -COOCH₂- (Propyl group) | Multiplet |

| ~3.9 | -CH(OH)- (Propyl group) | Multiplet |

| ~3.65 | -CH(OH)- (Ricinoleate chain) | Multiplet |

| ~2.3 | -CH₂COO- | Triplet |

| ~2.05-2.20 | Allylic Protons | Multiplet |

| ~1.2-1.6 | -(CH₂)n- (Methylene chain) | Multiplet |

| ~1.15 | -CH₃ (Propyl group) | Doublet |

| ~0.88 | -CH₃ (Terminal) | Triplet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. pdx.eduoregonstate.edulibretexts.org

The combination of these signals, their integration (which is proportional to the number of protons), and their splitting patterns would provide definitive confirmation of the this compound structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing relatively polar, non-volatile molecules like this compound. rsc.org It is primarily used to determine the molecular weight of the compound with high accuracy.

Methodology and Findings: In ESI-MS, the sample solution is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. escholarship.org These ions are then guided into the mass analyzer.

For this compound (C₂₁H₄₀O₄, Molecular Weight = 372.54), ESI-MS in positive ion mode would be expected to produce prominent ions such as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 373.55 or the sodium adduct [M+Na]⁺ at m/z 395.53. The detection of these specific ions provides strong evidence for the molecular formula and confirms the molecular weight of the compound, complementing the structural data obtained from NMR and FTIR. elsevierpure.comresearchgate.net

Other Advanced Analytical Techniques for Related Systems

The characterization of materials derived from or incorporating this compound often extends beyond basic structural confirmation to include a suite of advanced analytical techniques. These methods are crucial for understanding the macroscopic properties and performance of the final materials, particularly when this compound is used as a monomer, plasticizer, or functional additive in polymeric systems. The following sections detail the application of these techniques to systems chemically related to this compound, such as those based on ricinoleic acid and other hydroxypropylated natural polymers.

Rheological Investigations

Rheological studies are fundamental in characterizing the flow and deformation behavior of materials. For systems involving ricinoleic acid derivatives, rheology provides critical insights into properties like viscosity and shear stress, which are vital for processing and application design.

For instance, resins based on vegetable oils, which are chemically similar to ricinoleate esters, have been analyzed to understand their fluid dynamics before curing. The rheological properties of such resins can be determined using a plate-plate geometry mode in a rheometer, where viscosity and shear stress are measured against a range of shear rates nih.gov. In such studies, some materials exhibit Newtonian fluid behavior, where viscosity remains constant regardless of the shear rate nih.gov. Conversely, other formulations, particularly those involving different isomers or functional groups, may show non-Newtonian, pseudoplastic (shear-thinning) behavior, where viscosity decreases as the shear rate increases nih.gov.

The interaction between a gelator molecule, such as a ricinoleic acid derivative, and the oil it is structuring is influenced by the polarity of the oil, which in turn affects gelation kinetics and crystallization behavior researchgate.net. In the context of organogels, which are non-crystalline, thermoplastic solid materials, rheological characterization helps define their viscoelastic behavior researchgate.net. The study of hydroxypropyl guar (B607891) (HPG), a related modified natural polymer, in water-based fluids also highlights the importance of rheology. HPG can significantly enhance the viscosity and thermal stability of such fluids, properties that are essential for their performance in high-temperature environments kaust.edu.sa.

Table 1: Rheological Behavior of a Ricinoleic Acid-Related System

| Material | Fluid Behavior (at 25°C) | Key Observation | Source |

|---|---|---|---|

| Jatropha Oil (Pure) | Newtonian | Viscosity is independent of shear rate. | nih.gov |

| JPUA-IPDI (Isophorone diisocyanate-based resin) | Newtonian | Maintains Newtonian behavior across temperature ranges. | nih.gov |

| JPUA-TDI (Toluene diisocyanate-based resin) | Non-Newtonian (Pseudoplastic) | Exhibits shear-thinning behavior at room temperature. | nih.gov |

Mechanical Property Assessment (e.g., Tensile and Flexural Characterization)

The mechanical properties of polymers and composites derived from ricinoleic acid are critical for determining their suitability for structural applications. Tensile and flexural tests are standard methods used to evaluate these properties. Tensile testing assesses a material's ability to withstand stretching forces, while flexural testing (or three-point bending) measures its behavior under a bending load amazonaws.com.

The inclusion of fillers like hydroxypropyl guar gum in an unsaturated polyester (B1180765) matrix has been shown to result in composites with enhanced mechanical properties expresspolymlett.com. An increase in the degree of hydroxypropylation can lead to improved polymer-filler interaction, which positively affects the material's mechanical performance expresspolymlett.com. Standardized testing procedures, such as those outlined by ASTM D638 for tensile properties and ASTM D790 for flexural properties, are typically employed for these characterizations amazonaws.com.

Table 2: Flexural Properties of Castor Oil-Based Polyurethane Composites

| Material | Flexural Strength (MPa) | Flexural Modulus (MPa) | Source |

|---|---|---|---|

| Castor Oil-based Polyurethane (PU) Resin | 0.45 | 1.5 | researchgate.net |

| Sisal/PU Composite (untreated) | 3.7 | 144.1 | researchgate.net |

| Sisal/PU Composite (thermally treated) | 6.5 | 170.8 | researchgate.net |

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Functionalized Materials

X-ray based analytical techniques are powerful tools for characterizing the structural and chemical properties of functionalized materials at the atomic and molecular level.

X-ray Diffraction (XRD) is used to investigate the crystalline structure of materials. The technique provides information on the arrangement of atoms within a crystal lattice, allowing for the differentiation between amorphous and crystalline (or semi-crystalline) states. For polymers, XRD patterns can reveal characteristic peaks that act as fingerprints for their specific crystalline structure researchgate.netresearchgate.net. In blends or composites, the disappearance or shifting of peaks corresponding to the individual components can indicate miscibility and the formation of a new, less crystalline structure researchgate.net.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface researchgate.net. For functionalized materials like those derived from ricinoleic acid, XPS is invaluable for confirming the presence and chemical environment of specific functional groups. For example, in a study of oleic acid grafted onto carbon black particles, new XPS peaks appeared at 287.5 eV and 288.3 eV, which were attributed to the carbonyl and ester groups formed during the reaction researchgate.net. Similarly, for a material like this compound, XPS would be expected to identify core-level peaks for carbon (C 1s) and oxygen (O 1s). High-resolution scans of these peaks would allow for the deconvolution into sub-peaks corresponding to different chemical bonds, such as C-C/C-H, C-O (from the hydroxyl and ether linkages), and O=C-O (from the ester group).

Dynamic Light Scattering (DLS) and Zeta Potential Measurements

When this compound or related amphiphilic derivatives are used to form nanoparticles, emulsions, or other colloidal systems, Dynamic Light Scattering (DLS) and zeta potential measurements are essential for characterization.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution mdpi.comnih.gov. It determines the hydrodynamic diameter of particles by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles wyatt.com. DLS is crucial for assessing the stability and quality of nanoparticle formulations. For example, nanocapsules containing ricinoleic acid have been characterized with average sizes ranging from 309 nm to 441 nm and a low polydispersity index (PDI) of less than 0.2, indicating a uniform particle size distribution nih.gov. In another study, hydroxylated nanoparticles capped with ricinoleic acid showed a hydrodynamic diameter of 42 nm nih.gov.

Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension nih.gov. It is a key indicator of the stability of a colloidal dispersion; a high absolute zeta potential value (typically > |30| mV) indicates good stability and resistance to aggregation nih.gov. The surface chemistry of nanoparticles can be tailored to achieve desired zeta potentials. For instance, nanoparticles coated with ricinoleic acid that underwent epoxidation and ring-opening to produce hydroxyl groups exhibited a positive zeta potential of +31 mV nih.gov. In contrast, exchanging the ricinoleic acid capping with nitrilotriacetic acid resulted in a negative zeta potential of -25 mV nih.gov. Nanocapsules formulated with ricinoleic acid have also shown zeta potential values of approximately -30 mV, suggesting good colloidal stability nih.govmdpi.com.

Table 3: DLS and Zeta Potential Data for Ricinoleic Acid (RA) Based Nanoparticles

| Nanoparticle System | Average Size (Hydrodynamic Diameter, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source |

|---|---|---|---|---|

| RA-loaded PLGA Nanocapsules | 309 - 441 | <0.2 | ~ -30 | nih.gov |

| Hydroxylated RA-coated SPIONs | 42 | Unimodal | +31 | nih.gov |

| NTA-exchanged RA-coated SPIONs | Not Specified | Not Specified | -25 | nih.gov |

*SPIONs: Superparamagnetic Iron Oxide Nanoparticles

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature hu-berlin.de. It is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) eag.comyoutube.com.

Beyond identifying thermal transitions, DSC is a highly effective tool for investigating polymerization kinetics researchgate.net. Polymerization reactions are typically exothermic, releasing heat as monomer double bonds are converted researchgate.net. DSC can precisely measure this exothermic heat flow, which is directly proportional to the reaction rate researchgate.net. By conducting experiments in either isothermal (constant temperature) or dynamic (constant heating rate) modes, detailed information about the curing process can be obtained researchgate.netresearchgate.net.

For example, the polymerization of polyurethanes derived from ricinoleic acid has been analyzed using DSC, which showed distinct glass transition temperatures for the soft and hard segments of the polymer, indicating a phase-separated morphology acs.org. In studies of photopolymerization, photo-DSC is used to measure the exothermic reaction triggered by UV light, allowing for the evaluation of curing degree and speed under different light intensities and exposure times mdpi.com. The data from DSC thermograms—specifically the total heat of reaction (ΔH)—can be used to calculate the extent of conversion and to determine kinetic parameters, such as the activation energy (Ea) of the polymerization reaction researchgate.net. This information is critical for optimizing curing processes in industrial applications.

Mechanistic Investigations and Reaction Kinetics of 2 Hydroxypropyl Ricinoleate Systems

Reaction Mechanism Elucidation in Esterification and Transesterification

The synthesis of 2-Hydroxypropyl Ricinoleate (B1264116) can be achieved through two primary routes: the direct esterification of ricinoleic acid with propylene (B89431) glycol or the transesterification of castor oil (triricinolein) with propylene glycol.

Esterification: The direct esterification of ricinoleic acid with propylene glycol is typically an acid-catalyzed reaction. The mechanism involves the protonation of the carboxylic acid group of ricinoleic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of propylene glycol. This is followed by the elimination of a water molecule to form the ester. Given that propylene glycol has both a primary and a secondary hydroxyl group, a mixture of isomers can be formed.

The base-catalyzed transesterification mechanism typically involves the formation of an alkoxide from propylene glycol, which then acts as a nucleophile, attacking the carbonyl carbon of the triglyceride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the fatty acid ester and a diglyceride anion. This process repeats until all three fatty acid chains of the triglyceride have been converted to 2-Hydroxypropyl Ricinoleate.

Enzymatic catalysis, particularly using lipases, offers a greener alternative for the synthesis of this compound. Lipases can catalyze the esterification or transesterification under milder reaction conditions. The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, which is then attacked by the alcohol (propylene glycol) to release the ester product.

Kinetic Studies of Polymerization and Depolymerization Processes Involving this compound

This compound can serve as a monomer for the synthesis of polyesters due to the presence of a free hydroxyl group. The polymerization process typically involves a polycondensation reaction.

Polymerization Kinetics: The kinetics of the polymerization of ricinoleic acid and its derivatives have been studied, and these can provide insights into the polymerization of this compound. For instance, the polymerization of ricinoleic acid has been successfully carried out using catalysts like Tin (II) 2-ethylhexanoate (B8288628). nih.gov The reaction progress can be monitored by measuring the decrease in the acid value over time. nih.gov It has been demonstrated that high molecular weight poly(ricinoleic acid) can be synthesized via solution polycondensation of methyl ricinoleate in hydrophobic ionic liquids. rsc.org The polymerization rate is influenced by factors such as monomer concentration, temperature, and catalyst type and loading. nih.govrsc.org

A general kinetic model for such polycondensation reactions can be described by considering the concentrations of the monomer, catalyst, and the growing polymer chains. The rate of polymerization is typically dependent on the rate of propagation, which involves the reaction between the functional groups of the monomers and the growing polymer chains.

Depolymerization: The depolymerization of ricinoleate-based polyesters is an area of interest for chemical recycling. The degradation of these polymers can occur through hydrolysis of the ester bonds. In vivo degradation studies of poly(ester-anhydride) copolymers based on ricinoleic acid have shown that the polymer degrades into smaller oligomeric units of ricinoleic acid, which are then further broken down. acs.org The depolymerization process can be influenced by factors such as temperature, pH, and the presence of catalysts.

Catalytic Activity and Selectivity in this compound Reactions

The choice of catalyst plays a significant role in the synthesis and modification of this compound, influencing reaction rates, yields, and selectivity.

Synthesis Catalysts:

Acid Catalysts: Homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective for esterification, but they can be corrosive and difficult to separate from the product. Heterogeneous acid catalysts, such as ion-exchange resins, offer an alternative with easier separation.

Base Catalysts: Homogeneous base catalysts like sodium hydroxide (B78521) and potassium hydroxide are commonly used for transesterification. mdpi.com Heterogeneous base catalysts, such as mixed metal oxides, are also being explored.

Enzymatic Catalysts (Lipases): Lipases, such as those from Candida rugosa and Pseudomonas cepacia, have been shown to be effective biocatalysts for the synthesis of ricinoleate esters. scitepress.orgelsevierpure.comnih.gov They offer high selectivity and operate under mild conditions, reducing the formation of byproducts. researchgate.netnih.gov The efficiency of lipase-catalyzed reactions can be influenced by the type of lipase (B570770), reaction medium, and temperature. researchgate.net

The following table summarizes the performance of different catalysts in the synthesis of ricinoleate esters, providing a comparative overview.

| Catalyst Type | Catalyst Example | Reaction | Key Findings |

| Homogeneous Acid | p-Toluenesulfonic acid | Esterification | Effective but can be corrosive and difficult to separate. |

| Heterogeneous Acid | Ion-exchange resin | Esterification | Easier to separate from the product, reusable. |

| Homogeneous Base | Potassium Hydroxide (KOH) | Transesterification | Commonly used, high conversion rates. mdpi.com |

| Heterogeneous Base | CaCu(OCH₃)₂ | Transesterification | Can be synthesized from waste materials. mdpi.com |

| Enzyme (Lipase) | Candida rugosa lipase | Esterification | High conversion percentages (up to 85%) at mild temperatures. scitepress.org |

| Enzyme (Lipase) | Immobilized Pseudomonas cepacia lipase | Polycondensation | Can produce high molecular weight polyricinoleate. elsevierpure.comnih.gov |

| Organometallic | Tin (II) 2-ethylhexanoate | Polymerization | Effective for the synthesis of poly(ricinoleic acid). nih.gov |

Polymerization Catalysts: For the polymerization of this compound, catalysts that promote polyesterification are employed. As mentioned, Tin (II) 2-ethylhexanoate has been used for the polymerization of ricinoleic acid. nih.gov The catalytic activity depends on the ability of the catalyst to activate the carboxyl and hydroxyl groups for ester bond formation.

Structure-Reactivity Relationships and Molecular Interactions

The unique molecular structure of this compound, which is derived from ricinoleic acid, dictates its reactivity and the nature of its molecular interactions. Ricinoleic acid is an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon and a double bond at the 9th carbon. wikipedia.org

The key structural features influencing reactivity are:

Carboxyl Group: This is the primary site for esterification and amidation reactions.

Hydroxyl Group: The secondary hydroxyl group at the C-12 position allows for further esterification, leading to the formation of estolides or polymers. It also contributes to the polarity of the molecule.

Double Bond: The cis-double bond between C-9 and C-10 can undergo various reactions such as hydrogenation, epoxidation, and polymerization.

Ester Group: The ester linkage in this compound is susceptible to hydrolysis under acidic or basic conditions.

Propoxy Group: The 2-hydroxypropyl group introduces an additional hydroxyl group, which can also participate in further reactions, potentially leading to branched polymers.

The presence of the hydroxyl group in the fatty acid chain significantly influences the physical properties of its esters, such as viscosity and lubricity. Studies on the structure-activity relationship of ricinoleic acid and related fatty acids have shown that the presence and position of the hydroxyl group are crucial for their biological and physical properties. nih.gov

The intermolecular interactions in systems containing this compound are dominated by hydrogen bonding due to the presence of hydroxyl groups, and van der Waals forces from the long hydrocarbon chain. These interactions influence properties such as boiling point, viscosity, and solubility. In polymerization reactions, the spatial arrangement of the reacting functional groups and the flexibility of the monomer chain will affect the kinetics and the structure of the resulting polymer.

Advanced Applications of 2 Hydroxypropyl Ricinoleate in Polymer Science and Materials Engineering

Polyurethane (PUR) Recycling and Circular Economy Initiatives

The widespread use of polyurethane (PUR) in sectors such as the automotive industry has led to a significant amount of waste, posing environmental challenges. nih.govrsc.org In response, chemical recycling has emerged as a critical strategy to transition from a linear "take-make-dispose" model to a circular economy. citedrive.comdntb.gov.ua This approach aims to depolymerize PUR waste into valuable chemical constituents, primarily polyols, which can be reintroduced into the production cycle, reducing reliance on virgin materials and minimizing landfilling and incineration. acs.orgresearchgate.net Glycolysis, a specific method of chemical recycling, utilizes glycols to break down the complex polymer structure, offering a promising pathway for closed-loop recycling of PUR materials. acs.orgresearchgate.net

2-Hydroxypropyl Ricinoleate (B1264116) as a Glycolysis Reactant for PUR Depolymerization

A novel and effective reactant in the glycolysis of polyurethane is 2-Hydroxypropyl ricinoleate (2-HPR), a bio-based solvent derived from castor oil. nih.govrsc.org This compound serves as a reactive solvent in the depolymerization process, breaking down the urethane (B1682113) linkages within the PUR foam structure. nih.govtechscience.com The use of a bio-based reactant like 2-HPR aligns with sustainability goals by incorporating renewable resources into the recycling chain. citedrive.comdntb.gov.ua The process involves reacting shredded PUR foam with 2-HPR, typically in the presence of a catalyst such as potassium carbonate, to yield a liquid recyclate (REC) that can be used as a partial substitute for virgin polyol in the manufacturing of new PUR products. nih.gov

Depolymerization Efficiency and Yield Optimization

The effectiveness of this compound as a glycolysis agent is demonstrated by high reaction yields. The synthesis of 2-HPR itself, through the base-catalyzed transesterification of castor oil with propylene (B89431) glycol, can achieve a gravimetric yield as high as 97.5%. nih.gov In the subsequent depolymerization of commercial PUR foam, the glycolysis process using 2-HPR has been shown to reach a yield of 87.2%. nih.govrsc.org This high efficiency underscores the potential of 2-HPR for effectively converting PUR waste into a reusable chemical feedstock. nih.gov

| Process | Achieved Yield (%) | Reference |

|---|---|---|

| Synthesis of this compound (2-HPR) | 97.5 | nih.gov |

| PUR Depolymerization (Glycolysis) with 2-HPR | 87.2 | nih.govrsc.org |

Influence of Recyclate Incorporation on Polyurethane Properties

The incorporation of the liquid recyclate (REC) derived from 2-HPR glycolysis into new PUR foam formulations has a notable impact on the material's final properties. Research has shown that adding the recyclate can enhance flexibility, a desirable characteristic for applications like automotive headliners. nih.gov When a system with 20% recyclate content was used, the resulting PUR foam exhibited improved mechanical characteristics compared to standard foam. Specifically, the tensile strength was measured at 107 ± 8 kPa with an elongation of 9.2 ± 0.7%, while the flexural strength reached 156 ± 12 kPa. rsc.org Furthermore, the incorporation of 15% or more of the recyclate led to a 14.8% decrease in the block foam density. rsc.org This indicates that using the 2-HPR-derived polyol can positively modify key physical and mechanical properties of the resulting polyurethane product. rsc.orgresearchgate.net

| Property | Value | Reference |

|---|---|---|

| Tensile Strength | 107 ± 8 kPa | rsc.org |

| Elongation | 9.2 ± 0.7% | rsc.org |

| Flexural Strength | 156 ± 12 kPa | rsc.org |

| Flexural Strain at Deformation Limit | 23.4 ± 0.6% | rsc.org |

| Density Decrease (with ≥15% REC) | 14.8% | rsc.org |

Rheological and Reactivity Studies of Recycled Polyurethane Systems

The addition of the 2-HPR-derived recyclate significantly influences the rheological behavior and reactivity of the PUR system. Laboratory investigations revealed that incorporating 30% recyclate content decreased the apparent viscosity of the system from a standard of 274 mPa·s to 109 mPa·s. rsc.org This reduction in viscosity can improve the processability of the foam formulation. researchgate.net Concurrently, the reactivity of the system is increased, which is attributed to the high amine value of the recyclate. rsc.org For a system containing 30% recyclate, the cream time—the time from mixing until the foam begins to rise—was reduced by 51.2%, indicating a much faster reaction initiation. rsc.org

| Parameter | Standard System | System with 30% REC | Change | Reference |

|---|---|---|---|---|

| Apparent Viscosity | 274 mPa·s | 109 mPa·s | -60.2% | rsc.org |

| Reactivity (based on cream time) | - | - | +51.2% | rsc.org |

Scalability of the Chemical Recycling Process

For any chemical recycling process to be commercially viable, its scalability is a crucial factor. The glycolysis of PUR foam using this compound has shown significant promise in this regard. The process has been successfully scaled up from laboratory-level experiments in a 565 mL reactor to an industrially significant volume of 125 L. rsc.org This successful scale-up demonstrates the process's potential for implementation in industrial settings for automotive or other large-scale PUR waste recycling. rsc.org The efficiency of the synthesis process for 2-HPR, where the catalyst can be carried over to the subsequent glycolysis step, also makes it well-suited for up-scaling. nih.gov

Comparative Analysis with Alternative Glycolysis Agents (e.g., 2-Hydroxyethyl Ricinoleate)

While various nucleophiles can be used for PUR glycolysis, this compound (2-HPR) offers distinct advantages over other agents, including its structural alternative, 2-Hydroxyethyl ricinoleate. Although 2-Hydroxyethyl ricinoleate has been studied in different applications, its use in PUR chemical recycling has been less explored compared to the recent investigations into 2-HPR. nih.gov A key advantage of using 2-HPR is the enhanced flexibility it imparts to the final recycled polyurethane product. nih.gov Other glycolysis agents, such as certain glycerides, acids, or amines, tend to form highly rigid thermosets. nih.gov In contrast, the recyclate from 2-HPR glycolysis is better suited for applications requiring a specific level of flexibility, such as in the manufacturing of vehicle headliners. nih.gov

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Polyurethane |

| 2-Hydroxyethyl ricinoleate |

| Potassium carbonate |

| Propylene glycol |

| Glycerol (B35011) |

Bio-based Polyol Development for Polyurethane Formulations

This compound, derived from the transesterification of castor oil with propylene glycol, is emerging as a significant bio-based polyol in the synthesis of polyurethanes (PU). Castor oil is a natural triglyceride rich in ricinoleic acid, an unsaturated omega-9 fatty acid notable for the presence of a hydroxyl group on its 12th carbon. This inherent functionality allows it and its derivatives to act as polyol components in polymerization reactions without extensive chemical modification. The synthesis of this compound effectively creates a polyol with desirable characteristics for formulating a new generation of sustainable polyurethane materials. This bio-based approach aligns with increasing industry demand for environmentally friendly alternatives to petroleum-derived polyols.

Synthesis of Polyurethanes with this compound as a Polyol Component

The synthesis of polyurethanes is fundamentally based on the condensation reaction between polyols and diisocyanates. In this context, this compound serves as the polyol component, reacting with various isocyanates (such as methylene (B1212753) diphenyl diisocyanate, MDI) to form the polyurethane polymer matrix. The reaction involves the nucleophilic attack of the hydroxyl groups on the polyol with the electrophilic isocyanate groups, leading to the formation of urethane linkages.

This process can be adapted for various applications, including the production of polyurethane foams. In foam synthesis, the reaction mixture typically includes the bio-polyol, an isocyanate, catalysts, surfactants, and a blowing agent (e.g., water). The reaction of isocyanate with water produces carbon dioxide gas, which acts as the blowing agent to create the cellular foam structure. The polymerization and gas formation reactions occur simultaneously, resulting in a cross-linked polyurethane foam.

A notable application is the use of this compound as a reactive solvent in the glycolysis of commercial polyurethane foams. In this chemical recycling process, the bio-polyol facilitates the depolymerization of PU waste, breaking it down into a liquid recyclate. This recyclate, rich in hydroxyl groups, can then be incorporated back into the formulation of new polyurethane foams, promoting a circular economy model.

Impact on Mechanical and Performance Characteristics of Resultant Polymers

The incorporation of this compound as a polyol component significantly influences the mechanical and performance properties of the resulting polyurethanes. The long, flexible aliphatic chain of the ricinoleate structure can enhance the flexibility of the polymer.

Research has shown that incorporating a recyclate derived from this compound-assisted glycolysis into a standard polyurethane foam formulation can improve key mechanical properties. For instance, a study demonstrated that polyurethane foam containing 20% of such a recyclate exhibited enhanced tensile and flexural characteristics compared to the standard foam. The tensile strength and elongation, as well as flexural strength and strain, were favorably impacted, indicating that the use of this bio-based component can lead to improved material performance. The addition of fillers or nanoparticles can further modify these properties, with studies showing that reinforcements can increase tensile strength and modulus. mdpi.comresearchgate.net The mechanical properties are also heavily influenced by the ratio of isocyanate to hydroxyl groups (the NCO:OH ratio), which affects the cross-linking density of the polymer network. nih.govmdpi.com

Table 1: Comparison of Mechanical Properties of Standard PU Foam vs. Foam with 20% Recyclate Data derived from studies on recyclates produced using this compound.

| Property | Standard PU Foam | PU Foam with 20% Recyclate |

| Tensile Strength (kPa) | 107 ± 8 | Enhanced |

| Elongation (%) | 9.2 ± 0.7 | Enhanced |

| Flexural Strength (kPa) | 156 ± 12 | Enhanced |

| Flexural Strain at Deformation Limit (%) | 23.4 ± 0.6 | Enhanced |

Functionalization of Nanomaterials with this compound

The surface modification of nanomaterials is a critical step in tailoring their properties for specific applications, enhancing their stability, and ensuring their compatibility with other materials. The chemical structure of this compound, featuring a reactive hydroxyl group and a long, hydrophobic fatty acid chain, makes it a suitable candidate for the surface functionalization of various nanoparticles.

Surface Modification and Stabilization of Nanoparticles

Surface functionalization with this compound can be achieved through chemical reactions between the hydroxyl group of the molecule and the surface of the nanoparticle. For metal oxide nanoparticles, this can occur via an esterification reaction, forming a covalent bond. This process effectively grafts the long aliphatic chain of the ricinoleate onto the nanoparticle surface.

This modification can dramatically alter the surface properties of the nanoparticles. For instance, hydrophilic nanoparticles can be rendered hydrophobic and oleophilic, which improves their dispersion and stability in non-polar solvents and polymer matrices. The long fatty acid chain provides steric hindrance, preventing the nanoparticles from aggregating, a common issue that can compromise their unique nanoscale properties. This enhanced stability is crucial for creating homogenous nanocomposites with improved performance. The process of attaching molecules like fatty acids to nanoparticle surfaces can be achieved through either covalent or non-covalent interactions. researchgate.net

Advanced Characterization of Functionalized Nanomaterials

A suite of advanced characterization techniques is essential to confirm the successful functionalization of nanoparticles with this compound and to evaluate the properties of the resulting materials.

Spectroscopic Methods: Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the chemical bonds present and confirm the attachment of the organic molecule to the nanoparticle surface by detecting characteristic peaks of the ester and aliphatic groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the surface ligands, confirming the covalent linkage. nih.gov X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that can determine the elemental composition and chemical states on the nanoparticle surface, verifying the presence of the organic coating. rsc.org

Microscopy Techniques: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to visualize the size, shape, and morphology of the nanoparticles before and after functionalization. umn.edu These techniques can also provide insights into the dispersion state of the modified nanoparticles within a polymer matrix.

Thermal Analysis: Thermogravimetric Analysis (TGA) is used to quantify the amount of organic material grafted onto the nanoparticle surface by measuring the weight loss as the sample is heated. Differential Scanning Calorimetry (DSC) can be used to study the thermal transitions, such as the glass transition temperature, of nanocomposites containing the functionalized particles.

Size and Surface Charge Analysis: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of the nanoparticles in a liquid dispersion, providing information on their aggregation state. nanocomposix.com Zeta Potential analysis determines the surface charge of the particles, which is a key indicator of colloidal stability. nanocomposix.com

Diverse Polymeric and Oleochemical Applications

Beyond its role in polyurethane synthesis, this compound and related ricinoleic acid esters have a variety of other applications in the polymer and oleochemical industries. The unique chemical structure of ricinoleic acid, with its hydroxyl group and double bond, allows for a wide range of chemical transformations. jst.go.jp

As an oleochemical, this compound can function as a bio-based lubricant, leveraging the excellent lubricity and thermal stability inherent to ricinoleic acid derivatives. girnarindustries.com These esters are also used as plasticizers, emulsifiers, and surfactants in various formulations. jst.go.jpambujasolvex.com In the broader polymer field, derivatives of castor oil and ricinoleic acid are used to synthesize other polymers like polyamides and polyesters. They can be incorporated into acrylic copolymers for surface coating applications and used in the formulation of adhesives, sealants, and elastomers. researchgate.netresearchgate.net The versatility of these bio-based molecules makes them a valuable platform chemical for developing sustainable materials across multiple industrial sectors. ambujasolvex.com

Role in Highly Cross-linked Resin Systems

While direct research on the application of this compound in highly cross-linked resin systems is nascent, its chemical structure suggests a significant potential role as a precursor to cross-linking agents. The presence of a secondary hydroxyl group on the ricinoleate backbone allows for further chemical modification. A key example is its conversion to this compound dimethacrylate (2-HPRDM). In this derivative, the hydroxyl group is esterified with methacrylic anhydride, introducing a reactive methacrylate (B99206) group.

This transformation converts the otherwise linear this compound into a difunctional monomer capable of participating in free-radical polymerization. When incorporated into a resin formulation, 2-HPRDM can act as a cross-linker, forming covalent bonds between polymer chains and creating a three-dimensional network. The long, flexible aliphatic chain of the ricinoleic acid component is expected to impart increased flexibility and impact resistance to the resulting cross-linked polymer, a desirable characteristic in many thermosetting plastics and composites. Reactive diluents, which are low-viscosity monomers that copolymerize with the resin, are often used to modify the properties of cross-linked systems. While not a traditional reactive diluent, the functionalized this compound can be seen as a reactive component that enhances network properties.

Exploration in Additive Manufacturing and Coatings

The unique properties of this compound derivatives have led to their exploration in the rapidly advancing field of additive manufacturing, also known as 3D printing. Specifically, this compound dimethacrylate (2-HPRDM) has been synthesized and utilized as a key component in photocurable resins for stereolithography (SLA) 3D printing. This novel bio-based printable compound is produced through the transesterification of castor oil to yield this compound, which is then modified with methacrylic anhydride.

The resulting 2-HPRDM can be formulated into a resin that, upon exposure to UV light, undergoes rapid polymerization and cross-linking to form a solid object. The incorporation of the ricinoleate structure into the 3D-printed material can offer enhanced mechanical properties. Research has shown that 3D-printed objects fabricated from 2-HPRDM-based systems exhibit notable tensile and flexural strength.

| Property | Value |

| Storage Modulus | 750 MPa |

| Glass-Transition Temperature | 85.6 °C |

| Cross-linking Density | 18.9 kmol/m³ |

| Tensile Strength | 16.1 ± 2.4 MPa |

| Flexural Strength | 14.3 ± 1.0 MPa |

Table 1: Mechanical and Thermomechanical Properties of a 3D-Printed 2-HPRDM-based System

In the realm of coatings, esters of ricinoleic acid are being investigated as bio-based reactive diluents. Reactive diluents are crucial components in coating formulations as they reduce viscosity, facilitating application, and then react with the binder to become an integral part of the final film. The long fatty acid chain of ricinoleic acid can improve the flexibility and water resistance of coatings. Catalytic dehydration of the hydroxyl group in ricinoleic acid can also introduce conjugation, leading to rapid drying and excellent color retention. While specific studies on this compound as a reactive diluent are limited, its structural similarities to other ricinoleate esters suggest its potential to enhance coating performance by improving adhesion and providing a more environmentally friendly alternative to petrochemical-based diluents.

Development of Polyricinoleic Acid (PRA) and its Derivatives

Polyricinoleic acid (PRA) is a biodegradable and biocompatible polyester (B1180765) derived from the self-condensation of ricinoleic acid. The synthesis of PRA takes advantage of the bifunctional nature of ricinoleic acid, which contains both a hydroxyl group and a carboxylic acid group. This allows for esterification reactions to occur between molecules, leading to the formation of a polymer chain.

The development of PRA has been explored through various catalytic methods, including the use of tin(II) 2-ethylhexanoate (B8288628), to produce polymers with varying molecular weights. High molecular weight PRA is a viscous liquid with potential applications in lubricants, cosmetics, and as a precursor for other polymers.

This compound can be considered a derivative of ricinoleic acid where the carboxylic acid group has been esterified. While this modification prevents it from directly participating in the self-condensation polymerization characteristic of PRA, it opens up possibilities for the synthesis of PRA derivatives. For instance, the hydroxyl group of this compound could potentially be used to initiate the ring-opening polymerization of lactones, creating graft copolymers with a polyricinoleate backbone. Alternatively, transesterification reactions could be employed to incorporate this compound units into existing polymer chains, thereby modifying their properties.

Research into Biological Activity in Material Systems

The inherent biological properties of ricinoleic acid and its derivatives are of significant interest for the development of functional materials.

Ricinoleic acid, the primary component of castor oil, and its esters have demonstrated notable antimicrobial activity against a range of microorganisms. This biocidal activity is a valuable attribute for materials used in applications where microbial growth is undesirable, such as in medical devices, food packaging, and coatings.

The incorporation of ricinoleic acid derivatives into polymer matrices can impart these antimicrobial properties to the final material. Studies have shown that polyesters derived from ricinoleic acid exhibit significant biocidal activity against bacteria such as Staphylococcus aureus and moderate efficiency against Escherichia coli. The antimicrobial efficacy is often higher for the ester forms of ricinoleic acid compared to the free acid.

| Microorganism | Activity of Ricinoleic Acid/Derivatives |

| Staphylococcus aureus | Remarkable biocidal activity |

| Escherichia coli | Medium efficiency |

| Propionibacterium acnes | Positive antimicrobial activity |

| Staphylococcus epidermidis | Positive antimicrobial activity |

Table 2: Summary of Antimicrobial Activity of Ricinoleic Acid and its Derivatives

Given that this compound is an ester of ricinoleic acid, it is plausible that it would also exhibit antimicrobial properties. Integrating this compound into polymer systems could therefore be a promising strategy for developing materials with inherent resistance to microbial contamination. Applications could include antimicrobial coatings for surfaces or the development of antimicrobial polymer composites.

The biocompatibility and biodegradability of polymers derived from ricinoleic acid make them attractive candidates for drug delivery systems. These bio-based polymers can be formulated into various carriers, such as nanoparticles, microparticles, and injectable depots, to encapsulate and control the release of therapeutic agents.

Polyanhydrides synthesized from ricinoleic acid half-esters have been shown to be effective drug carriers with rapid hydrolytic degradation, allowing for controlled drug release. Similarly, castor oil-based polyurethanes have been explored as carriers for antimicrobial agents. The ability of these polymers to form stable formulations and release drugs in a sustained manner is crucial for improving therapeutic efficacy and reducing side effects.

As a derivative of ricinoleic acid, this compound possesses the foundational chemical structure that imparts biocompatibility. Its hydroxyl group provides a site for further functionalization, allowing for the attachment of drugs or targeting ligands. While direct studies on this compound in drug delivery are yet to be extensively reported, its potential as a monomer for creating novel biocompatible and biodegradable polymers for drug delivery applications is a promising area for future research. The flexibility and amphiphilic nature that could be imparted by the ricinoleate chain may also be beneficial for encapsulating both hydrophobic and hydrophilic drugs.

Future Research Directions and Emerging Paradigms for 2 Hydroxypropyl Ricinoleate

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful tools for accelerating the understanding and application of chemical compounds without the need for extensive empirical experimentation. For 2-Hydroxypropyl ricinoleate (B1264116), these approaches can provide profound insights into its physicochemical properties, reactivity, and interactions with other molecules, thereby guiding the design of new materials and processes.

Future research can focus on employing molecular dynamics (MD) simulations and quantum mechanics (QM) calculations to predict the behavior of 2-Hydroxypropyl ricinoleate. Although specific computational studies on this compound are nascent, methodologies applied to structurally related or functionally similar molecules, such as 2-hydroxypropyl-β-cyclodextrins (HP-β-CDs), offer a clear roadmap. chemrxiv.orgnih.govchemrxiv.org For instance, MD simulations can be used to predict its binding affinity and mode with other molecules, which is crucial for applications like drug delivery or as a specialty lubricant. nih.gov The development of a general compatible force field, similar to what has been done for HP-β-CDs, would enable more realistic simulations of systems containing this compound. chemrxiv.orgchemrxiv.org

Key areas for computational investigation include:

Conformational Analysis: Determining the stable conformations of the molecule, which influences its physical properties like viscosity and melting point.

Reactivity Prediction: Modeling reaction pathways for its synthesis and derivatization to identify optimal conditions and potential catalysts.

Interaction Modeling: Simulating its interaction with polymer matrices, surfaces, or biological molecules to predict performance in composites, coatings, and biomedical applications.

Property Prediction: Calculating key physicochemical properties such as solubility, viscosity, and thermal stability to guide its use in various formulations.

Table 1: Potential Computational and Molecular Modeling Techniques for this compound Research

| Computational Technique | Research Focus | Potential Outcomes |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the molecule and its interactions with other substances over time. | Prediction of binding affinities, conformational changes, and transport properties. nih.gov |

| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Calculating electronic structure to understand reactivity, spectroscopic properties, and reaction mechanisms. | Optimization of synthesis routes, prediction of reaction energetics, and catalyst design. |

| Force Field Development | Creating parameters to accurately model the interatomic forces within and between molecules. | Enabling large-scale and more accurate MD simulations of materials containing the compound. chemrxiv.orgchemrxiv.org |

| Quantitative Structure-Property Relationship (QSPR) | Developing mathematical models to predict properties based on molecular structure. | Rapid screening of potential derivatives with desired properties for specific applications. |

Exploration of Novel Catalytic Systems for Sustainable Production

The sustainable production of this compound hinges on the development of highly efficient, selective, and reusable catalytic systems. Current production methods can be improved by exploring novel catalysts that minimize energy consumption, reduce waste, and utilize renewable feedstocks effectively.

Future research should investigate advanced catalytic systems, including biocatalysts, heterogeneous catalysts, and nanocatalysts. Lipases, for example, have shown great promise in the hydrolysis of castor oil to produce ricinoleic acid, the primary precursor for this compound. mdpi.com Exploring immobilized enzymes like Lipozyme TLIM could offer a green and efficient route for the synthesis. mdpi.com

Additionally, solid acid and base catalysts are being explored for various biorefinery applications. researchgate.netmanchester.ac.uk The development of novel catalysts, such as those with dual metal cores or hierarchical structures, could significantly enhance reaction efficiency and selectivity. manchester.ac.uksciencedaily.com For the synthesis of this compound, which involves the esterification of ricinoleic acid and the ring-opening of propylene (B89431) oxide, catalysts that can perform these transformations in a one-pot cascade reaction would be highly desirable. manchester.ac.uk

Table 2: Emerging Catalytic Systems for this compound Synthesis

| Catalyst Type | Example(s) | Potential Advantages in Production |

| Biocatalysts (Enzymes) | Immobilized lipases (e.g., Lipozyme TLIM) | High selectivity, mild reaction conditions, reduced byproducts, biodegradability. mdpi.com |

| Heterogeneous Catalysts | Solid acids (e.g., zeolites, sulfated zirconia), Layered double hydroxides | Ease of separation and reusability, enhanced stability, potential for continuous processes. researchgate.net |

| Nanocatalysts | Metal nanoparticles (e.g., Ru, Pt-Co), Bimetallic catalysts | High surface area leading to increased activity, unique selectivity, potential for milder reaction conditions. manchester.ac.ukstmjournals.com |

| Dual-Core Catalysts | Copper ions on polymeric carbon nitride | Enhanced efficiency and selectivity for cross-coupling reactions, potential for complex syntheses. sciencedaily.com |

Development of Advanced Functional Materials Based on this compound

The unique molecular structure of this compound, featuring a long aliphatic chain, a hydroxyl group, and an ester linkage, makes it an excellent building block for a new generation of advanced functional materials. These bio-based materials can offer enhanced properties and a reduced environmental footprint compared to their petroleum-based counterparts.

One of the most promising areas is in the development of novel polymers and composites. For example, this compound has been successfully used as a glycolysis reactant for the chemical recycling of commercial polyurethane (PUR) foam, demonstrating its potential in creating more sustainable and flexible polyurethane materials. dntb.gov.ua Future work could explore its use as a polyol in the synthesis of a wide range of polyurethanes, polyesters, and other polymers with tailored properties such as flexibility, hydrophobicity, and biodegradability.

Furthermore, its properties suggest its use in bio-based composites, potentially acting as a compatibilizer or a plasticizer. In composites made from natural fibers (like curauá fibers) and bio-based polymers, this compound could enhance the interfacial adhesion between the hydrophilic fibers and the hydrophobic polymer matrix, improving the mechanical properties of the final material. mdpi.com Its inherent lubricity also makes it a candidate for developing high-performance, environmentally friendly biolubricants. chemicalbook.com

Table 3: Potential Advanced Functional Materials from this compound

| Material Class | Specific Application | Key Function of this compound |

| Polymers | Flexible Polyurethanes, Bio-polyesters | Acts as a bio-based polyol, imparting flexibility and hydrophobicity. dntb.gov.ua |

| Composites | Natural Fiber-Reinforced Bioplastics | Serves as a plasticizer or compatibilizer, improving processability and mechanical performance. mdpi.com |

| Coatings & Adhesives | Bio-based surface coatings, sustainable adhesives | Provides a flexible backbone, enhances adhesion, and contributes to a lower VOC content. |

| Biolubricants | Industrial and automotive lubricants | Functions as a base oil or additive, offering high lubricity and biodegradability. chemicalbook.com |

Integration into Sustainable Manufacturing Processes

The integration of this compound into manufacturing processes aligns with the principles of a circular economy and sustainable manufacturing. mdpi.com By utilizing a renewable feedstock (castor oil), its production can significantly lower the carbon footprint compared to petrochemical alternatives.

Future research should focus on a holistic, biorefinery-based approach. In such a system, castor oil is not just a source for a single product but a starting point for a cascade of value-added chemicals. morressier.com this compound would be one of several products, maximizing the utilization of the biomass and minimizing waste.

The application of this compound in recycling processes, such as in polyurethane glycolysis, is a prime example of its role in a circular economy. dntb.gov.ua This not only diverts waste from landfills but also creates value from post-consumer products. To further this, life cycle assessment (LCA) studies will be crucial to quantify the environmental benefits of using this compound in various products and processes, from cradle to grave. This data will be essential for validating its sustainability credentials and promoting its adoption in industries seeking to reduce their environmental impact. researchgate.net The adoption of such bio-based materials is a key strategy in developing green process innovations that enhance product quality while minimizing environmental harm. researchgate.net

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

- Protocols :

- Document exact reagent sources and purity (e.g., CAS 142-75-6 ),

- Follow NIH reporting guidelines for preclinical studies, including raw data deposition .

Tables of Critical Data

| Property | Value/Observation | Method | Reference |

|---|---|---|---|

| Optimal reaction temperature | 30°C | Orthogonal design | |

| Photo-oxidation rate (9Z,12R) | High carbonyl formation | FTIR | |

| CAS Registry Number | 142-75-6 | Chemical database |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products